molecular formula C23H26ClN5O2 B12172602 N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

Cat. No.: B12172602
M. Wt: 439.9 g/mol
InChI Key: BWCIMKOZOJBNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a carbazole moiety linked to a pyrazine carboxamide, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

    Chlorination: Introduction of the chlorine atom at the 6-position of the carbazole ring can be achieved using chlorinating agents such as thionyl chloride.

    Linking the Carbazole to the Pyrazine Carboxamide: This step involves the formation of an amide bond between the carbazole derivative and the pyrazine-2-carboxylic acid. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions could occur at the pyrazine ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the chloro-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Carbazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential use in treating various diseases. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide would likely involve interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole: A simpler carbazole derivative.

    Pyrazine-2-carboxamide: The pyrazine moiety without the carbazole linkage.

    N-(6-oxohexyl)pyrazine-2-carboxamide: A compound with a similar linker but lacking the carbazole group.

Uniqueness

The uniqueness of N-(6-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide lies in its combined structure, which may confer unique biological activities and chemical reactivity not seen in the individual components.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[6-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C23H26ClN5O2/c24-15-8-9-18-17(13-15)16-5-4-6-19(22(16)29-18)28-21(30)7-2-1-3-10-27-23(31)20-14-25-11-12-26-20/h8-9,11-14,19,29H,1-7,10H2,(H,27,31)(H,28,30)

InChI Key

BWCIMKOZOJBNJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCCCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.